molecular formula C13H20N2O3 B2483680 tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate CAS No. 1260843-86-4

tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate

Cat. No. B2483680
CAS RN: 1260843-86-4
M. Wt: 252.314
InChI Key: CHJRYOOUXWZJJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate involves a multistep process starting from commercially available precursors. A notable method involves the synthesis from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction steps, achieving a total yield of 81% (Zhao et al., 2017). This method exemplifies the efficient assembly of the carbamate functional group alongside the aminomethyl and methoxy phenyl moieties.

Molecular Structure Analysis

The molecular structure of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate is characterized by intramolecular hydrogen bonding, which influences its reactivity and physical properties. For instance, the presence of the tert-butyl group and the carbamate moiety contributes to the molecule's stability and solubility (Bai & Wang, 2014).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. For example, it can undergo lithiation, allowing for the introduction of various electrophiles and the formation of substituted products with high yields (Smith et al., 2013). Furthermore, it has been used as a building block in organic synthesis, demonstrating its utility in constructing more complex molecules (Guinchard et al., 2005).

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate serves as an important intermediate in the synthesis of many biologically active compounds. For instance, it is utilized in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study by Zhao et al. (2017) established a rapid synthetic method for this compound, demonstrating its significance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).

Metabolic Studies and Diagnostic Applications

This compound also finds applications in metabolic studies and diagnostics. Muskiet et al. (1981) developed a gas chromatography method for the determination of catecholamine metabolites, indicating the utility of tert-butyl carbamate derivatives in diagnosing and monitoring various diseases, including neuroblastoma and pheochromocytoma (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Chemical Synthesis and Molecular Structure Studies

Furthermore, the compound serves as a precursor for studying new classes of molecules. Abbas et al. (2009) used tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate to study foldamer based on aza/α-dipeptide oligomerization, showcasing its role in developing novel molecular structures (Abbas, Jamart-Grégoire, Vanderesse, & Didierjean, 2009).

Enantioselective Synthesis

Piovan et al. (2011) investigated the enzymatic kinetic resolution of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate, highlighting its application in producing optically pure enantiomers for further chemical synthesis (Piovan, Pasquini, & Andrade, 2011).

properties

IUPAC Name

tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-10-7-9(8-14)5-6-11(10)17-4/h5-7H,8,14H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJRYOOUXWZJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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